Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro-substituted phenol and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-chloro-2-hydroxyphenyl)acetate
- Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenol and ester functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
MDPRGWOMDSIXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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